Comparative Physicochemical Profile: (Indolin-4-yl)methanol vs. Indole-4-methanol
(Indolin-4-yl)methanol exhibits a predicted pKa of 14.29±0.10 and a predicted LogP of 0.44 [1]. These values are distinct from the fully aromatic indole-4-methanol (CAS 1074-85-7), which has a reported pKa of 15.02±0.10 and a higher predicted LogP (estimated >1.0) due to increased lipophilicity from the aromatic indole ring . The saturated indoline core results in increased polarity and altered hydrogen bonding capacity, directly impacting solubility and formulation characteristics.
| Evidence Dimension | Physicochemical properties: pKa and LogP |
|---|---|
| Target Compound Data | pKa: 14.29±0.10 (predicted); LogP: 0.44 (predicted) |
| Comparator Or Baseline | Indole-4-methanol (CAS 1074-85-7): pKa: 15.02±0.10 (predicted); LogP: >1.0 (estimated) |
| Quantified Difference | ΔpKa = -0.73; ΔLogP ≈ -0.6 |
| Conditions | Predicted values based on ACD/Labs and ChemAxon algorithms. |
Why This Matters
Lower pKa and LogP in (Indolin-4-yl)methanol translate to greater aqueous solubility and different ionization behavior at physiological pH, which is critical for formulation and biological assay compatibility.
- [1] Hzbp.cn. (n.d.). (Indolin-4-yl)methanol: LogP. Hangzhou Bide Pharmatech Ltd. View Source
